molecular formula C9H8Cl2O4 B145555 3,5-Dichloro-2,6-dimethoxybenzoic acid CAS No. 73219-91-7

3,5-Dichloro-2,6-dimethoxybenzoic acid

Cat. No.: B145555
CAS No.: 73219-91-7
M. Wt: 251.06 g/mol
InChI Key: JPIAALCEQSLBKF-UHFFFAOYSA-N
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Description

3,5-Dichloro-2,6-dimethoxybenzoic acid is an organic compound with the molecular formula C9H8Cl2O4 It is a derivative of benzoic acid, characterized by the presence of two chlorine atoms and two methoxy groups attached to the benzene ring

Scientific Research Applications

3,5-Dichloro-2,6-dimethoxybenzoic acid has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated as a potential lead compound for the development of new drugs targeting specific biological pathways.

    Industry: Utilized in the production of specialty chemicals and as a precursor for the synthesis of advanced materials.

Safety and Hazards

This compound may cause skin and eye irritation . Therefore, it is recommended to wear protective gloves, eye protection, and face protection when handling it. If eye irritation persists, seek medical advice or attention .

Biochemical Analysis

Biochemical Properties

3,5-Dichloro-2,6-dimethoxybenzoic acid plays a significant role in biochemical reactions. It interacts with enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it is involved in the synthesis of dopamine D2 receptor antagonists, which are crucial in the study of neurological disorders . The nature of these interactions often involves binding to specific sites on the enzymes or proteins, altering their conformation and activity.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, its role in the synthesis of dopamine D2 receptor antagonists suggests that it may impact neuronal cells and pathways associated with neurotransmission . Additionally, it may affect the expression of genes involved in these pathways, leading to changes in cellular metabolism and function.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It may inhibit or activate enzymes, leading to changes in their activity and subsequent biochemical pathways. For instance, its interaction with dopamine D2 receptors can result in the inhibition of these receptors, affecting neurotransmission and related cellular processes . These binding interactions are crucial for understanding the compound’s mechanism of action and its potential therapeutic applications.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. Its stability and degradation are important factors to consider, as they can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its degradation products may also have biological activity . Long-term exposure to the compound in in vitro or in vivo studies can lead to changes in cellular function, highlighting the importance of understanding its temporal effects.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular and physiological functions. Threshold effects have been observed, where a certain dosage is required to elicit a biological response . Additionally, high doses of the compound may result in toxic or adverse effects, emphasizing the need for careful dosage optimization in experimental studies.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. For instance, its role in the synthesis of dopamine D2 receptor antagonists suggests that it may be involved in pathways related to neurotransmitter metabolism . Understanding these metabolic pathways is crucial for elucidating the compound’s biological effects and potential therapeutic applications.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound may interact with transporters or binding proteins, affecting its localization and accumulation within specific cellular compartments . These interactions can influence the compound’s efficacy and toxicity, highlighting the importance of studying its transport and distribution mechanisms.

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications . Its localization can affect its interactions with biomolecules and subsequent biological effects, making it an important aspect of its biochemical analysis.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,5-Dichloro-2,6-dimethoxybenzoic acid typically involves the chlorination and methoxylation of benzoic acid derivatives. One common method includes the following steps:

    Starting Material: 2,6-dimethoxybenzoic acid.

    Reaction Conditions: The reaction is usually carried out in an inert solvent like dichloromethane (CH2Cl2) at a temperature range of 0-5°C to prevent over-chlorination and ensure selective substitution.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Bulk Chlorination: Using large-scale chlorination reactors with precise temperature and pressure controls.

    Purification: The crude product is purified through recrystallization or distillation to achieve the desired purity levels.

Chemical Reactions Analysis

Types of Reactions

3,5-Dichloro-2,6-dimethoxybenzoic acid undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Esterification: Reaction with alcohols in the presence of acid catalysts to form esters.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide (NaOH) or potassium hydroxide (KOH) in aqueous or alcoholic solutions.

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Esterification: Acid catalysts like sulfuric acid (H2SO4) or hydrochloric acid (HCl) with alcohols.

Major Products

    Substituted Derivatives: Depending on the nucleophile used, various substituted benzoic acids can be formed.

    Oxidized Products: Carboxylic acids or ketones, depending on the extent of oxidation.

    Esters: Methyl, ethyl, or other alkyl esters of this compound.

Mechanism of Action

The mechanism of action of 3,5-Dichloro-2,6-dimethoxybenzoic acid involves its interaction with specific molecular targets:

    Molecular Targets: The compound may interact with enzymes or receptors, altering their activity and leading to various biological effects.

    Pathways Involved: It can modulate signaling pathways related to inflammation, microbial growth, or cellular metabolism, depending on the context of its use.

Comparison with Similar Compounds

Similar Compounds

    2,6-Dichloro-3,5-dimethoxybenzoic acid: Similar in structure but with different positions of chlorine and methoxy groups.

    3,5-Dichloro-4-methoxybenzoic acid: Another derivative with a single methoxy group.

    2,4-Dichloro-6-methoxybenzoic acid: Differing in the positions of chlorine and methoxy groups.

Uniqueness

3,5-Dichloro-2,6-dimethoxybenzoic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This makes it a valuable compound for targeted research and applications in various fields.

Properties

IUPAC Name

3,5-dichloro-2,6-dimethoxybenzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8Cl2O4/c1-14-7-4(10)3-5(11)8(15-2)6(7)9(12)13/h3H,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JPIAALCEQSLBKF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=C(C=C1Cl)Cl)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8Cl2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10379198
Record name 3,5-dichloro-2,6-dimethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

251.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

73219-91-7
Record name 3,5-dichloro-2,6-dimethoxybenzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10379198
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,5-Dichloro-2,6-dimethoxybenzoic Acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

A solution of 20 ml (0.25 mol) of sulphuryl chloride in 50 ml of chloroform is added dropwise to a solution of 15.0 g (0.08 mol) 2,6-dimethoxybenzoic acid in 100 ml of chloroform. The solution is left over night at room temperature and is then refluxed for 0.5 h. The solvent is evaporated and the residue recrystallized twice from light petroleum. Yield: 17.0 g, m.p. 98°-100° C. (first recrystallization). Yield: 12.0 g, m.p. 102°-103° C. (second recrystallization).
Quantity
20 mL
Type
reactant
Reaction Step One
Quantity
15 g
Type
reactant
Reaction Step One
Quantity
50 mL
Type
reactant
Reaction Step One
Quantity
100 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the significance of 3,5-Dichloro-2,6-dimethoxybenzoic acid in the synthesis of [11C]Raclopride?

A1: this compound serves as a crucial starting material in the synthesis of desmethyl-raclopride, which is the precursor molecule for [11C]Raclopride []. The synthesis involves a four-step process where this specific benzoic acid derivative reacts with (S)-(−)-2-aminoethyl-1-ethylpyrrolidine, ultimately yielding desmethyl-raclopride. This precursor is then radiolabeled with [11C]methyl triflate to produce the final product, [11C]Raclopride.

Q2: Are there alternative synthetic routes to [11C]Raclopride that don't involve this compound?

A2: While the provided research paper focuses on a specific synthesis utilizing this compound [], alternative synthetic routes might exist. Exploration of different synthetic pathways could be a subject of further research, potentially leading to improved yields, cost-effectiveness, or different isomeric ratios of the final product.

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